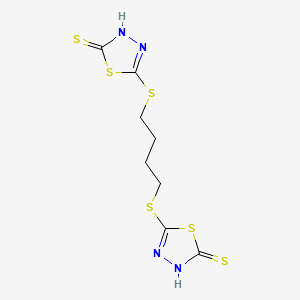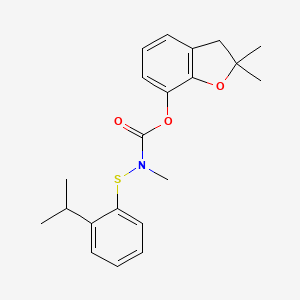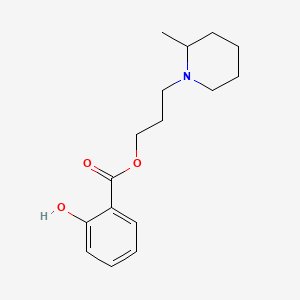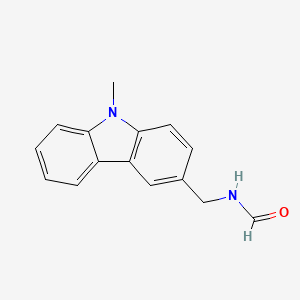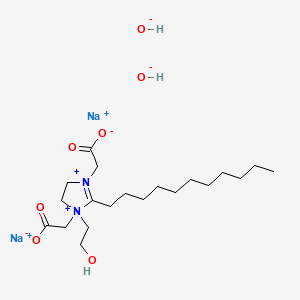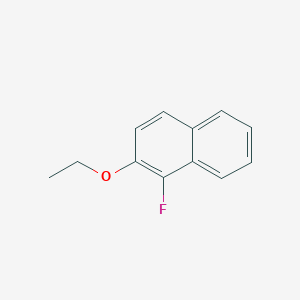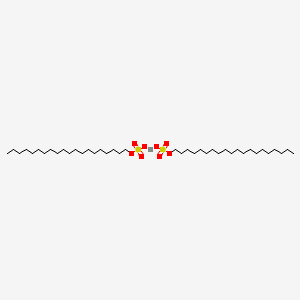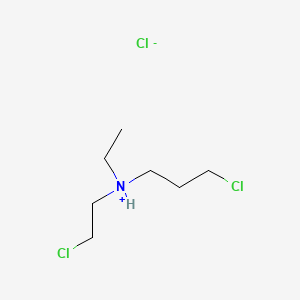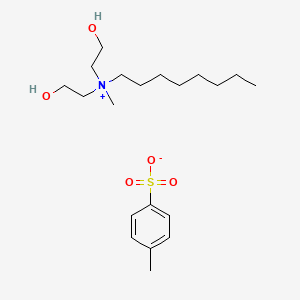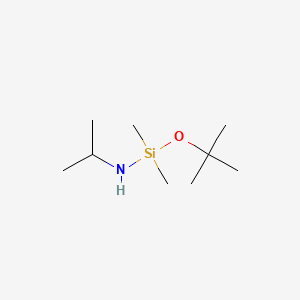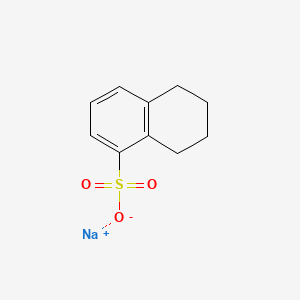
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt is an organic compound with the molecular formula C10H11NaO3S. It is a derivative of naphthalene, where the sulfonic acid group is attached to the naphthalene ring, and the ring is partially hydrogenated. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt typically involves the sulfonation of tetrahydronaphthalene. The process begins with the hydrogenation of naphthalene to produce tetrahydronaphthalene. This intermediate is then subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid group. The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The hydrogenation and sulfonation reactions are carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a template molecule in the preparation of molecularly imprinted polymers.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities.
Industry: The compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or other molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid: The non-hydrogenated version of the compound.
2-Naphthalenesulfonic acid: A similar compound with the sulfonic acid group attached to the second position of the naphthalene ring.
Sodium 1,5-naphthalenedisulfonate: A compound with two sulfonic acid groups attached to the naphthalene ring.
Uniqueness
1-Naphthalenesulfonic acid, 5,6,7,8-tetrahydro-, sodium salt is unique due to the partial hydrogenation of the naphthalene ring, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This partial hydrogenation can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64346-09-4 |
|---|---|
Molecular Formula |
C10H11NaO3S |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
sodium;5,6,7,8-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
KSNRKMFHNKRKJU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)

